An In-depth Technical Guide to 3-Bromo-N,4-dimethylaniline and Its Isomers
An In-depth Technical Guide to 3-Bromo-N,4-dimethylaniline and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the chemical compound family related to 3-Bromo-N,4-dimethylaniline. Due to the ambiguity in the nomenclature of "3-Bromo-N,4-dimethylaniline," this paper will focus on the most probable interpretation, 3-Bromo-N,N-dimethylaniline (CAS RN: 16518-62-0) , and will also provide comparative data on its key isomers: 3-Bromo-2,4-dimethylaniline (CAS RN: 66314-77-0) and 4-Bromo-N,N-dimethylaniline (CAS RN: 586-77-6) . This document will cover the physicochemical properties, synthesis protocols, and potential applications of these compounds, with a focus on presenting clear, actionable data for research and development.
Introduction and Clarification of Nomenclature
The chemical name "3-Bromo-N,4-dimethylaniline" is not a standard IUPAC name and is subject to interpretation. The "N" signifies a substituent on the nitrogen atom of the aniline, while the numerical prefixes indicate substitution on the phenyl ring. A plausible interpretation is a molecule with a bromo group at the 3-position, a methyl group on the nitrogen, and a methyl group at the 4-position. However, a more common naming convention for N-substitution is "N-methyl". Given the common occurrence of N,N-dimethylated anilines, this guide will primarily focus on 3-Bromo-N,N-dimethylaniline . To ensure comprehensive coverage, we will also discuss other relevant structural isomers.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 3-Bromo-N,N-dimethylaniline and its related isomers.
Table 1: General Properties
| Property | 3-Bromo-N,N-dimethylaniline | 3-Bromo-2,4-dimethylaniline | 4-Bromo-N,N-dimethylaniline |
| CAS Number | 16518-62-0[1][2] | 66314-77-0[3] | 586-77-6[4][5][6][7][8][9] |
| Molecular Formula | C8H10BrN[1][2] | C8H10BrN[3] | C8H10BrN[5][6] |
| Molecular Weight | 200.08 g/mol [1][2] | 200.08 g/mol [3] | 200.08 g/mol |
| IUPAC Name | 3-bromo-N,N-dimethylaniline[2] | 3-bromo-2,4-dimethylaniline[3] | 4-bromo-N,N-dimethylaniline |
| Synonyms | (3-Bromophenyl)dimethylamine, 1-Bromo-3-(dimethylamino)benzene[1] | Not specified | p-Bromo-N,N-dimethylaniline, 1-Bromo-4-(dimethylamino)benzene[4][5] |
Table 2: Physical and Chemical Constants
| Property | 3-Bromo-N,N-dimethylaniline | 3-Bromo-2,4-dimethylaniline | 4-Bromo-N,N-dimethylaniline |
| Appearance | Yellow liquid[1] | Colorless to pale yellow crystalline solid[3] | White plates |
| Melting Point | 11 °C[1] | 47-47.5 °C[3] | 55 °C[10] |
| Boiling Point | 126 °C at 14 mmHg[1] | 271.9±35.0 °C[3] | Not specified |
| Density | 1.402 g/mL at 25 °C[1] | 1.424±0.06 g/cm³[3] | Not specified |
| Refractive Index | 1.6015 (20 °C) | Not specified | Not specified |
| Solubility | Miscible with chloroform, dichloromethane, and methanol[1] | Soluble in chloroform, dichloromethane, and methanol; limited solubility in water[3] | Recrystallised from alcohol[10] |
| pKa | 3.90±0.10 (Predicted)[1] | Not specified | Not specified |
Experimental Protocols
Synthesis of 4-Bromo-N,N-dimethylaniline[11]
This protocol describes the bromination of N,N-dimethylaniline to yield 4-Bromo-N,N-dimethylaniline.
Materials:
-
N,N-dimethylaniline (10 g)
-
Glacial acetic acid
-
Bromine (6.6 g)
-
Water
Procedure:
-
Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.
-
Separately, dissolve 6.6 g of bromine in glacial acetic acid.
-
Gradually add the bromine solution to the N,N-dimethylaniline solution.
-
Upon completion of the addition, dilute the reaction mixture with water to precipitate the product.
-
Filter the precipitate.
-
Recrystallize the crude product from alcohol to obtain pure 4-Bromo-N,N-dimethylaniline.
Expected Yield: Approximately 16-17 g (near theoretical).
Synthesis of 3-Bromo-N,N-dimethylaniline N-oxide[12]
This protocol details the oxidation of 3-Bromo-N,N-dimethylaniline.
Materials:
-
3-Bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77%, 0.99 g, 6.0 mmol)
-
Dichloromethane (50 mL)
Procedure:
-
Prepare a solution of m-CPBA (0.99 g) in dichloromethane (25 mL).
-
In a separate flask, dissolve 3-Bromo-N,N-dimethylaniline (1.0 g) in dichloromethane (25 mL).
-
At room temperature (23 °C), add the aniline solution dropwise to the m-CPBA solution.
-
Stir the resulting mixture at 23 °C for 60 minutes.
-
Concentrate the solution in vacuo.
-
Purify the crude product using flash chromatography on basic alumina, eluting with a gradient of dichloromethane to 2% methanol in dichloromethane.
Expected Yield: 0.68 g (63%) of 3-bromo-N,N-dimethylaniline N-oxide as a white solid.
Mandatory Visualizations
Logical Relationship of Isomers
The following diagram illustrates the structural relationship between the discussed isomers.
Caption: Relationship of key bromo-dimethylaniline isomers.
Experimental Workflow for Synthesis of 4-Bromo-N,N-dimethylaniline
This diagram outlines the key steps in the synthesis of 4-Bromo-N,N-dimethylaniline.
Caption: Workflow for the synthesis of 4-bromo-N,N-dimethylaniline.
Applications and Further Research
Bromo-dimethylaniline derivatives are versatile intermediates in organic synthesis. The presence of a reactive bromine atom allows for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of more complex molecules. The dimethylamino group, being an electron-donating group, influences the reactivity of the aromatic ring.
-
3-Bromo-N,N-dimethylaniline is used in fluorination reactions to prepare 3-fluoro-N,N-dimethylaniline.[1]
-
4-Bromo-N,N-dimethylaniline serves as an intermediate in the synthesis of pharmaceuticals, dyes, and organic electronic materials.[4]
-
Derivatives of these compounds have been investigated for their antimicrobial properties.
Further research is warranted to explore the full potential of these compounds in medicinal chemistry and materials science. Their utility as building blocks for novel pharmaceuticals and functional materials remains an active area of investigation.
Safety Information
It is crucial to handle these chemicals with appropriate safety precautions in a well-ventilated laboratory setting.
Table 3: GHS Hazard Information for 3-Bromo-N,N-dimethylaniline
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Acute Toxicity, Inhalation | 3 |
| Eye Irritation | 2 |
| Carcinogenicity | 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 |
| Hazardous to the Aquatic Environment, Acute | 1 |
| Hazardous to the Aquatic Environment, Chronic | 1 |
Signal Word: Danger
Hazard Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).
Users should consult the specific Safety Data Sheet (SDS) for each compound before use.
References
- 1. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 2. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Bromo-2,4-dimethylaniline | 66314-77-0 [smolecule.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]
- 6. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]
- 7. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 4-溴-N,N-二甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. prepchem.com [prepchem.com]
